molecular formula C9H6O2S B8324697 7-Hydroxybenzo[b]thiophene-4-carbaldehyde

7-Hydroxybenzo[b]thiophene-4-carbaldehyde

Cat. No. B8324697
M. Wt: 178.21 g/mol
InChI Key: KGWVNRQMCKHPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxybenzo[b]thiophene-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6O2S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxybenzo[b]thiophene-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxybenzo[b]thiophene-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Hydroxybenzo[b]thiophene-4-carbaldehyde

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

7-hydroxy-1-benzothiophene-4-carbaldehyde

InChI

InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-5,11H

InChI Key

KGWVNRQMCKHPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Methoxybenzo[b]thiophene-4-carbaldehyde (Preparation 68) (844 mg, 4.39 mmol) was added to a suspension of potassium tert-butoxide (1.5 g, 14.0 mmol) and diethylaminoethanethiol hydrochloride (1.12 g, 6.58 mmol) in DMF (22 mL). The mixture was refluxed for 1 h. After cooling the mixture was acidified to pH 1 with 1N HCl and the aqueous phase extracted with EtOAc. The organic phase was washed with water, brine and dried (MgSO4). Solvent was removed in vacuo to give the title compound: RT=2.59 min; m/z (ES+)=178.2 [M+H]+.
Quantity
844 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
diethylaminoethanethiol hydrochloride
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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